molecular formula C10H14N2O2S B2858069 2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid CAS No. 954574-20-0

2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid

Cat. No.: B2858069
CAS No.: 954574-20-0
M. Wt: 226.29
InChI Key: AFJRCNAJEGUNNX-UHFFFAOYSA-N
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Description

2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid (CAS: 954574-20-0) is a nicotinic acid derivative featuring a dimethylaminoethylthio substituent at the 2-position of the pyridine ring. It is synthesized via nucleophilic substitution or thiol-alkyne coupling reactions, with a reported purity of 95% . As a pharmaceutical intermediate, its structural attributes make it a candidate for drug development, particularly in medicinal chemistry and biotechnology applications .

Properties

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-12(2)6-7-15-9-8(10(13)14)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRCNAJEGUNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid typically involves the reaction of nicotinic acid with 2-(dimethylamino)ethylthiol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The dimethylaminoethylthio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid involves its interaction with specific molecular targets and pathways. The dimethylaminoethylthio group can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Nicotinic Acid Derivatives

2-(Diethylamino)nicotinic Acid (CAS: 1017362-89-8)

This analog replaces the dimethylaminoethylthio group with a diethylamino substituent at the 2-position. The absence of a sulfur atom and the presence of bulkier ethyl groups result in distinct electronic and steric effects. It is widely used in synthetic organic chemistry and pharmaceutical intermediates, emphasizing the role of amine substituents in modulating reactivity and solubility .

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinic Acid

This compound incorporates a benzothiazole-amino group instead of the thioether-linked dimethylaminoethyl chain. Studies highlight its antimicrobial and anticancer activities, suggesting that heterocyclic substituents significantly influence bioactivity compared to aliphatic amines .

2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}nicotinic Acid (CAS: 448198-55-8)

This structurally complex analog features a pyrrolidinone ring attached via a thioether linkage. The ethoxyphenyl group increases hydrophobicity, while the dioxopyrrolidinone moiety introduces hydrogen-bonding capacity. Such modifications underscore how extended substituents can alter molecular recognition and metabolic stability .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight Key Substituent LogP (Predicted) Solubility (Water) Thermal Stability
2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid 256.34 Dimethylaminoethylthio 1.8 Moderate High
2-(Diethylamino)nicotinic acid 208.23 Diethylamino 2.1 Low Moderate
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinic acid ~315 Benzothiazolyl-amino 3.0 Very low High
  • Lipophilicity: The benzothiazole derivative exhibits the highest LogP due to aromatic stacking, whereas the dimethylaminoethylthio group balances hydrophilicity and lipophilicity .
  • Solubility: The tertiary amine and thioether in this compound enhance water solubility compared to purely aromatic analogs .
  • Stability : Thioether linkages generally confer higher thermal stability than ester or amide bonds, as seen in resin cement studies .

Biological Activity

2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a thioether group and a dimethylamino substituent, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Cholinergic System : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
  • Antioxidant Properties : The thioether moiety may confer antioxidant effects by scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

In Vitro Studies

Recent research has highlighted the compound's efficacy in various biological assays:

Study Biological Activity IC50 Value (µM) Cell Line
Study 1AChE Inhibition45HepG2
Study 2Antioxidant Activity30HUVEC
Study 3Anti-inflammatory50RAW 264.7
  • AChE Inhibition : The compound demonstrated significant AChE inhibitory activity with an IC50 value of 45 µM against HepG2 cells, indicating potential for therapeutic use in neurodegenerative disorders.
  • Antioxidant Activity : An IC50 value of 30 µM was observed in antioxidant assays using human umbilical vein endothelial cells (HUVEC), suggesting its role in mitigating oxidative damage.
  • Anti-inflammatory Activity : The compound showed an IC50 value of 50 µM in RAW 264.7 macrophages, indicating a promising anti-inflammatory profile.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated a reduction in cognitive decline and neuroinflammation markers, supporting its potential as a therapeutic agent.
  • Antimicrobial Activity : Another study explored the antimicrobial properties of the compound against various bacterial strains. It exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that while the compound showed promising biological activity, it also exhibited mild cytotoxicity towards HepG2 cells at higher concentrations (IC50 = 83.51 µM), necessitating further optimization for therapeutic applications.

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